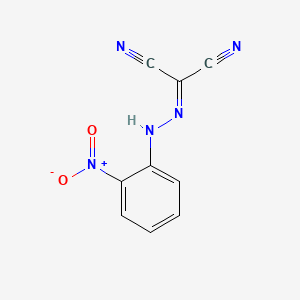
Azimexon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azimexon ist ein synthetisches Immunmodulator, das für seine Fähigkeit bekannt ist, Immunantworten zu potenzieren. Es ist ein Aziridinderivat und wurde auf seine Auswirkungen auf sowohl thymusabhängige als auch thymusunabhängige Antigene untersucht . This compound hat sich als vielversprechend erwiesen, um Antikörperreaktionen zu verstärken und Makrophagen zu aktivieren, was es zu einer wertvollen Verbindung in der Immunpharmakologie macht .
Vorbereitungsmethoden
Der synthetische Weg beinhaltet typischerweise die Reaktion von Aziridin mit Cyanbromid und nachfolgende Reaktionen, um die Carbamoylgruppe einzuführen . Industrielle Produktionsverfahren konzentrieren sich auf die Optimierung dieser Reaktionen, um hohe Ausbeuten und Reinheit des Endprodukts zu erzielen .
Analyse Chemischer Reaktionen
Azimexon durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um entsprechende Oxide zu bilden.
Reduktion: Reduktionsreaktionen können this compound in seine reduzierten Formen umwandeln, die unterschiedliche biologische Aktivitäten haben können.
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab .
Wissenschaftliche Forschungsanwendungen
Azimexon hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Modellverbindung verwendet, um die Chemie und Reaktionen von Aziridin zu untersuchen.
Biologie: Untersucht auf seine Auswirkungen auf Immunzellen, einschließlich Makrophagen und Lymphozyten.
Industrie: Potenzielle Anwendungen bei der Entwicklung neuer immunmodulierender Medikamente und Therapien.
Wirkmechanismus
This compound entfaltet seine Wirkung durch die Potenzierung von Antikörperantworten und die Aktivierung von Makrophagen . Es verstärkt die Immunantwort auf sowohl thymusabhängige als auch thymusunabhängige Antigene, indem es die cytostatische Aktivität von Makrophagen gegen Tumorzellen erhöht . Die beteiligten molekularen Ziele und Pfade umfassen die Aktivierung von Immunzellen und die Modulation der Zytokinproduktion .
Wirkmechanismus
Azimexon exerts its effects by potentiating antibody responses and activating macrophages . It enhances the immune response to both thymus-dependent and thymus-independent antigens by increasing the cytostatic activity of macrophages against tumor cells . The molecular targets and pathways involved include the activation of immune cells and modulation of cytokine production .
Vergleich Mit ähnlichen Verbindungen
Azimexon wird oft mit anderen Immunmodulatoren wie Tuftsin und Bestatin verglichen . Während Tuftsin ein basisches Tetrapeptid ist, das auch Antikörperantworten verstärkt, ist this compound in seiner Aziridinstruktur und seinen spezifischen immunmodulierenden Eigenschaften einzigartig . Bestatin, ein weiteres Immunmodulator, unterscheidet sich in seinem Wirkmechanismus und seiner chemischen Struktur . Diese Vergleiche heben die einzigartige Position von this compound im Bereich der Immunpharmakologie hervor.
Ähnliche Verbindungen
- Tuftsin
- Bestatin
- Levamisol
Die einzigartige chemische Struktur und die spezifischen immunmodulierenden Wirkungen von this compound machen es zu einer wertvollen Verbindung für weitere Forschung und therapeutische Anwendungen.
Eigenschaften
CAS-Nummer |
64118-86-1 |
|---|---|
Molekularformel |
C9H14N4O |
Molekulargewicht |
194.23 g/mol |
IUPAC-Name |
1-[2-(2-cyanoaziridin-1-yl)propan-2-yl]aziridine-2-carboxamide |
InChI |
InChI=1S/C9H14N4O/c1-9(2,12-4-6(12)3-10)13-5-7(13)8(11)14/h6-7H,4-5H2,1-2H3,(H2,11,14) |
InChI-Schlüssel |
RPZOFMHRRHHDPZ-UHFFFAOYSA-N |
SMILES |
CC(C)(N1CC1C#N)N2CC2C(=O)N |
Kanonische SMILES |
CC(C)(N1CC1C#N)N2CC2C(=O)N |
Key on ui other cas no. |
64118-86-1 |
Synonyme |
2-(2-cyanaziridinyl-(1))-2-(2-carbamoylaziridinyl-(1))propane azimexon azimexone BM 12531 BM-12531 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


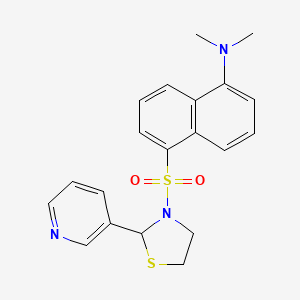
![1,4-Methano-s-indacene-3a(1H)-carboxylic acid, 8a-[[[2,6-dideoxy-3,4-O-(1-methylethylidene)-beta-D-ribo-hexopyranosyl]oxy]methyl]-4-formyl-4,4a,5,6,7,7a,8,8a-octahydro-7-methyl-3-(1-methylethyl)-, (1R,3aR,4S,4aR,7R,7aR,8aS)-](/img/structure/B1197089.png)
![5-Hydroxy-2-[[(4-methylphenyl)thio]methyl]-3-benzofurancarboxylic acid ethyl ester](/img/structure/B1197090.png)
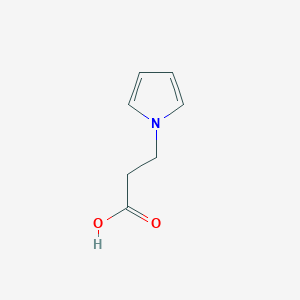
![3-(2-{[3-(2-carboxyethyl)-5-[(3-ethylidene-4-methyl-5-oxopyrrolidin-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene}-5-[(4-ethyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methyl-1H-pyrrol-3-yl)propanoic acid](/img/structure/B1197093.png)

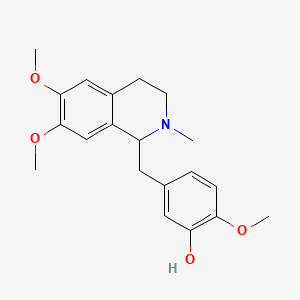
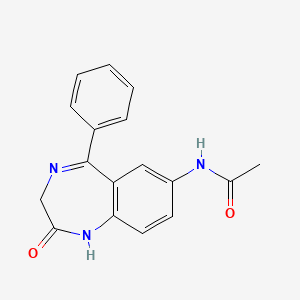
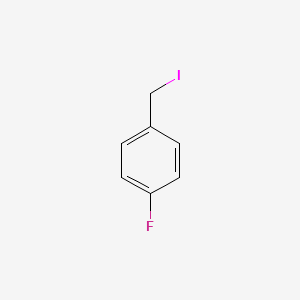
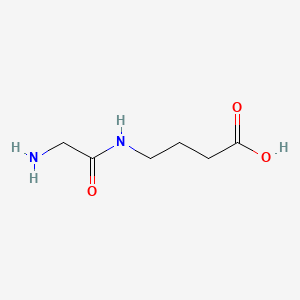
![2-Nitro-1H-benzo[d]imidazole](/img/structure/B1197101.png)


